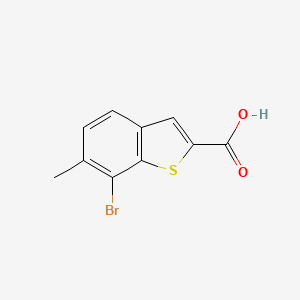
7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid typically involves the bromination of 6-methyl-1-benzothiophene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: 7-Bromo-6-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7BrO2S |
|---|---|
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
7-bromo-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-2-3-6-4-7(10(12)13)14-9(6)8(5)11/h2-4H,1H3,(H,12,13) |
Clé InChI |
AQLQYIKYIPMUPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




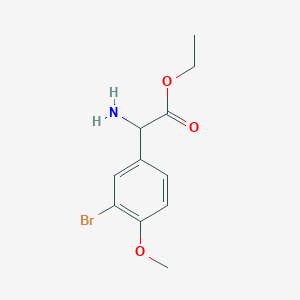
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)
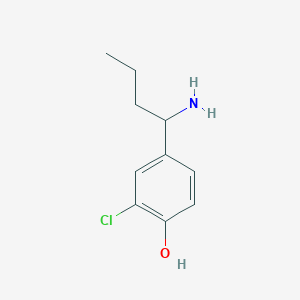
![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
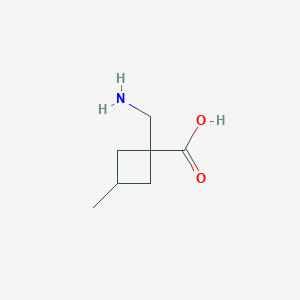
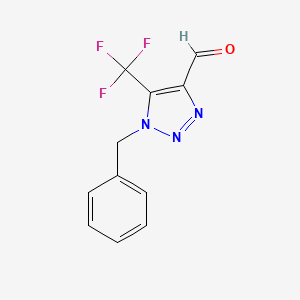
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)
